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Compound of Interest

Compound Name: Fumonisin B3-13C34

Cat. No.: B10821236

Introduction

Fumonisins are a group of mycotoxins produced primarily by Fusarium species, commonly
contaminating maize and maize-based products worldwide.[1][2][3] Fumonisin B1 (FB1) is the
most prevalent and toxicologically significant member of this family, classified as a Group 2B
carcinogen (possibly carcinogenic to humans) by the International Agency for Research on
Cancer (IARC).[4] Due to their potential health risks to humans and animals, regulatory limits
for fumonisins in food and feed have been established in many countries.[5][6]

Fumonisins can exist in free, "hidden," or matrix-bound forms.[3] Routine analytical methods
may only detect free fumonisins, leading to an underestimation of total contamination. To
address this, an alkaline hydrolysis step is employed. This process cleaves the two tricarballylic
acid (TCA) side chains from the fumonisin backbone, converting various fumonisin B
analogues (FB1, FB2, FB3) and some bound forms into their corresponding hydrolyzed
aminopentol backbone (e.g., HFB1 or AP1).[4][7][8] Quantifying this common backbone via
methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) allows for
the determination of "total" fumonisins, providing a more accurate assessment of
contamination.[4]

This application note provides a detailed protocol for the determination of total fumonisins in
food and feed matrices using alkaline hydrolysis followed by LC-MS/MS analysis.

Principle of the Method
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The core of this method is the base-catalyzed hydrolysis of the ester linkages in fumonisins.
Under alkaline conditions (e.g., using potassium or calcium hydroxide), the TCA side chains are
removed from the aminopolyol backbone.[9][10][11] This reaction converts fumonisin B1 (FB1),
FB2, and FB3 into their stable, hydrolyzed forms (HFB1, HFB2, and HFB3). These hydrolyzed
products are then extracted, purified using solid-phase extraction (SPE), and quantified using a
sensitive analytical technique such as LC-MS/MS. The workflow ensures that both free and a
portion of conjugated or bound fumonisins are measured collectively.

Alkaline Hydrolysis Reaction

Fumonisin B1 (FB1)
(with TCA side chains)

KOH /A

Hydrolyzed Fumonisin B1 (HFB1)
(Aminopentol Backbone)

2x Tricarballylic Acid
(TCA)

Click to download full resolution via product page
Caption: Chemical conversion of Fumonisin B1 to its aminopentol backbone.

Experimental Protocols

This section details the step-by-step methodology for sample preparation, hydrolysis, cleanup,
and analysis.

1. Reagents and Materials

o Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade or equivalent).
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Acids/Bases: Formic acid (FA), Potassium hydroxide (KOH) or Calcium hydroxide (Ca(OH)z2).
Salts: Ammonium formate.

Standards: Certified reference standards of Fumonisin B1 (FB1), Fumonisin B2 (FB2),
Fumonisin B3 (FB3), and their hydrolyzed forms (HFB1, HFB2, HFB3). Isotope-labeled
internal standards (e.g., 13C-FBs) are recommended for improved accuracy.[4]

SPE Cartridges: Strong Anion Exchange (SAX) or a mixed-mode polymeric sorbent like MAX
(Mixed-Mode Anion Exchange).[4][12][13]

Equipment: Homogenizer/blender, vortex mixer, centrifuge, analytical balance, pH meter,
SPE manifold, LC-MS/MS system.

. Sample Preparation and Extraction

Homogenize a representative portion of the solid sample (e.g., maize, animal feed) to a fine
powder (<0.8 mm).[14]

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

Add 20 mL of extraction solvent. A common solvent is a mixture of acetonitrile/water/formic
acid (74:25:1, v/viIv) or acetonitrile/methanol/water (25:25:50, v/v/v).[4][10][14]

Vortex vigorously for 1-2 minutes, followed by shaking on a mechanical shaker for 30-60
minutes or ultrasonication.[4][15]

Centrifuge the mixture at 24000 rpm for 10-15 minutes.
Collect the supernatant (extract) for the subsequent hydrolysis step.
. Alkaline Hydrolysis Protocol
Transfer a specific volume (e.g., 2 mL) of the sample extract into a clean tube.
If using internal standards, add them to the extract at this stage.[4]

Add 2 mL of 2.0 M potassium hydroxide (KOH) solution.
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4.

Vortex the mixture and incubate in a water bath at 60°C for 30-60 minutes to ensure
complete hydrolysis.[4][15]

After incubation, cool the sample to room temperature.

Neutralize the sample by adding an appropriate amount of acid (e.g., formic acid) to a pH of
approximately 6-7.

Solid-Phase Extraction (SPE) Cleanup The purpose of the cleanup step is to remove matrix

interferences prior to LC-MS/MS analysis. A strong anionic exchange (MAX) procedure is

effective for purifying hydrolyzed fumonisins.[4][12][13]

Conditioning: Condition a MAX SPE cartridge (e.g., 60 mg, 3 mL) by passing 2 mL of
methanol followed by 2 mL of water.

Loading: Load the entire neutralized hydrolysate onto the conditioned cartridge.

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove
neutral and basic interferences. Discard the washings.

Elution: Elute the hydrolyzed fumonisins (HFB1, HFB2, HFB3) with 2-4 mL of 2% formic acid
in methanol.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of
nitrogen at 40-50°C. Reconstitute the residue in a known volume (e.g., 500 pL) of the initial
mobile phase for LC-MS/MS analysis.

. LC-MS/MS Analysis

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, <2 um
particle size) is commonly used.[12][13]

Mobile Phase A: 0.1-0.2% Formic acid and 5-10 mM ammonium formate in water.[12][16]
Mobile Phase B: 0.1-0.2% Formic acid in methanol or acetonitrile.[12][16]

Flow Rate: 0.2-0.4 mL/min.
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« Injection Volume: 5-10 pL.

¢ Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping
up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

e Mass Spectrometry:
o lonization Mode: Positive Electrospray lonization (ESI+).

o Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12]
[13][17] Monitor at least two MRM transitions per analyte for quantification and

confirmation.

1. Sample Homogenization

'

2. Solvent Extraction
(ACN/MeOH/Hz20)

l

3. Alkaline Hydrolysis
(KOH, 60°C)

4. SPE Cleanup
(MAX Cartridge)

5. LC-MS/MS Analysis
(C18, ESI+, MRM)

6. Data Quantification
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Caption: Experimental workflow for total fumonisin analysis.

Quantitative Data Summary

Click to download full resolution via product page

The performance of methods for determining fumonisins and their hydrolyzed metabolites

varies by matrix and specific protocol. The table below summarizes validation data from

published studies.

Analyte(s . LOQ Recovery Precision Referenc
Matrix Method
) (nglka) (%) (RSD, %) e
FB1, FB2, _
Broiler
FB3, )
Chicken UPLC- 82.6 - [41[12][13]
HFB1, 160 3.9-18.9
Feed & MS/MS 115.8 [17]
HFB2,
Excreta
HFB3
Microbial 20 (FB1,
FB1, FB2, Not Not
Culture LC/ESI-MS  FB2), 50 [18]
HFB1 ] Reported Reported
Media (HFB1)
FB1, FB2, _ o o
Broiler Within Within
HFB1, _ UPLC- 0.72-25 N N
Chicken specified specified [16]
pHFB1la, MS/MS (ng/mL)
Plasma ranges ranges
pHFB1b
Alkali-
~10 (AP1),
AP1, FB1, processed Generally Not
HPLC-FLD ~20 ) [9][10]
FB2 Corn satisfactory  Reported
(FB1/FB2)
Foods
Not
FB1, FB2 Corn LC/MS N 90.4-101 28-7.1 [14]
specified

LOQ: Limit of Quantification; RSD: Relative Standard Deviation; AP1: Aminopentol from FB1,

HFBx: Hydrolyzed Fumonisin Bx; pHFBx: Partially Hydrolyzed Fumonisin Bx.
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Conclusion

The determination of total fumonisins through alkaline hydrolysis provides a comprehensive
and accurate measure of contamination in complex matrices like food and animal feed. The
conversion of various fumonisin B analogues to their common aminopentol backbone (HFB)
simplifies analysis and accounts for forms that may be missed by conventional methods. The
detailed LC-MS/MS protocol presented here, including sample extraction, hydrolysis, and SPE
cleanup, offers a robust and sensitive workflow for researchers and scientists in food safety
and drug development, ensuring compliance with regulatory standards and safeguarding
consumer health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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